molecular formula C21H22O9 B161179 Aloin B CAS No. 8015-61-0

Aloin B

Cat. No.: B161179
CAS No.: 8015-61-0
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-GCLVLASRSA-N
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Description

. It is a yellow-brown compound that is primarily located in the exudate of Aloe leaves. Aloin has been traditionally used for its laxative properties and is known for its bitter taste .

Mechanism of Action

Target of Action

Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with amino acid residues Gly281, His244, Val283, Ala286, and His263, occupying the catalytic center of tyrosinase and blocking substrate entry . Furthermore, it has been found to inhibit the proteolytic activity of SARS-CoV-2 PLpro .

Mode of Action

This compound interacts with its targets leading to various changes. For instance, it inhibits nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . It also inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK), the activation of p65 nuclear factor-kappa B, and the ratios of B cell lymphoma (Bcl)-2-associated X protein/Bcl-2 and cleaved caspase-3/caspase-3 . It may also regulate allergic rhinitis and asthma by down-regulating MAPK signaling related proteins .

Pharmacokinetics

This compound exhibits better absorption and slower elimination rate compared to other compounds such as aloesin and aloenin . Aloin A and its isomer this compound present similar T max and t 1/2 but different AUC and C max values, indicating different relative bioavailability .

Result of Action

The action of this compound leads to various molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces apoptosis and reverses the loss of tight junctions by reducing the reactive oxygen species levels and changes in mitochondrial membrane potential .

Biochemical Analysis

Biochemical Properties

Aloin B interacts with various enzymes, proteins, and other biomolecules. It is part of the phytochemical profile of Aloe extracts . The interactions of this compound with these biomolecules contribute to its bioactive properties, including its anti-inflammatory, antimicrobial, and antioxidant effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties, in particular, play a crucial role in protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions enable this compound to exert its bioactive properties, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These studies provide valuable insights into the temporal dynamics of this compound’s effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for understanding the dosage-dependent effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . These interactions contribute to this compound’s role in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation . Understanding these processes is crucial for understanding how this compound exerts its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . Targeting signals or post-translational modifications can direct this compound to specific compartments or organelles . These processes are crucial for understanding the subcellular dynamics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloin can be extracted from Aloe leaves through a series of steps involving the collection of the yellow latex, followed by purification processes. The latex is typically collected by cutting the leaves and allowing the exudate to drain. This exudate is then dried to obtain a crude extract, which is further purified using solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, aloin is extracted using high-performance liquid chromatography (HPLC) techniques. The process involves the use of phosphate-buffered saline (pH 3) as the extraction solvent, followed by separation using a Zorbax Eclipse AAA column at 35°C. Water and acetonitrile are used as the mobile phase at a flow rate of 0.9 mL/min .

Chemical Reactions Analysis

Types of Reactions: Aloin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Aloin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of aloin can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Aloin can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Aloin has a wide range of scientific research applications:

Comparison with Similar Compounds

Aloin is often compared with other anthraquinones such as aloe-emodin, aloesin, and emodin:

Aloin stands out due to its unique combination of laxative, anti-inflammatory, and anticancer properties, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

8015-61-0

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-GCLVLASRSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Appearance

Yellow powder

melting_point

148 °C;  70 - 80 °C (monohydrate)

Key on ui other cas no.

8015-61-0
5133-19-7

physical_description

Solid

Pictograms

Irritant

Synonyms

alloin
aloin
aloin A
aloin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Aloin B
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Aloin B
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Aloin B
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Aloin B

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